Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone
Description
Properties
CAS No. |
1249362-85-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
cyclopropyl-[2-hydroxy-5-(2-methoxyethyl)phenyl]methanone |
InChI |
InChI=1S/C13H16O3/c1-16-7-6-9-2-5-12(14)11(8-9)13(15)10-3-4-10/h2,5,8,10,14H,3-4,6-7H2,1H3 |
InChI Key |
ZXFJPLVRPPDILE-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC(=C(C=C1)O)C(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Corey–Chaykovsky Cyclopropanation of 2-Hydroxyaryl Chalcones
A well-documented method for synthesizing hydroxy-substituted cyclopropyl ketones involves the Corey–Chaykovsky reaction applied to 2-hydroxychalcones. This route is relevant because the target compound contains a 2-hydroxyaryl moiety and a cyclopropyl ketone structure.
-
- Prepare the 2-hydroxychalcone precursor by aldol condensation of an aryl methyl ketone with a substituted salicylaldehyde under basic conditions (e.g., NaOH in ethanol).
- Perform cyclopropanation using trimethylsulfoxonium iodide and sodium hydride in a DMSO/THF solvent mixture at low temperature (−10 °C).
- Quench the reaction with ammonium chloride to afford the cyclopropyl ketone product.
-
- Temperature control is critical; optimal yields (~70%) are obtained at −10 °C.
- Solvent mixture DMSO/THF is preferred over DMF.
- Sodium hydride is added before the substrate to form the ylide intermediate.
- Quenching with ammonium chloride is superior to acetic acid quenching.
Scope :
This method tolerates various substituents on the phenolic ring, including alkoxy (such as methoxyethyl groups), halogens, and nitro groups, making it adaptable for synthesizing the target compound.
Synthesis of 2-Hydroxychalcone Precursors
- General Procedure :
- React aryl methyl ketone (such as 2-methoxyethyl-substituted acetophenone) with substituted salicylaldehyde (bearing a hydroxy group at position 2) in ethanol.
- Add aqueous NaOH (40%) as base catalyst.
- Stir at room or elevated temperature for 12–48 hours until completion (monitored by TLC).
- Acidify the reaction mixture to precipitate the chalcone intermediate, which can be purified by recrystallization.
This step is essential to introduce the 2-hydroxyaryl moiety with the 2-methoxyethyl substituent before cyclopropanation.
Alternative Cyclopropanation Methods
Simmons–Smith Reaction :
In some related syntheses of cyclopropyl phenyl ketones, the Simmons–Smith reagent (iodomethylzinc iodide) is used to cyclopropanate alkenes or enones derived from aromatic precursors. This method can be applied after preparing suitable olefin intermediates, such as cinnamic acid derivatives, followed by reduction and functional group transformations.Palladium-Catalyzed Coupling and Mitsunobu Reactions :
For introducing the 2-methoxyethyl substituent or other side chains, palladium-catalyzed coupling or Mitsunobu coupling methods are employed. Polymer-supported reagents improve purification efficiency. These steps are often used to modify phenolic hydroxyl groups or to attach ether substituents.
Detailed Synthetic Scheme and Data Table
Analytical and Optimization Notes
Temperature Sensitivity :
The cyclopropanation step is highly temperature-sensitive; performing the reaction at room temperature or without proper cooling leads to low yields or decomposition.Quenching :
Using ammonium chloride for quenching the reaction mixture is superior to acetic acid, which leads to trace product formation only.Substituent Tolerance :
The method tolerates electron-donating groups such as methoxyethyl substituents on the phenyl ring, making it suitable for the target compound synthesis.Purification :
Polymer-supported reagents in coupling steps facilitate purification by simple filtration.
Summary of Research Perspectives
The Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones is a robust and versatile method for preparing cyclopropyl ketones with hydroxyaryl substitution patterns, including complex ether substituents like 2-methoxyethyl groups.
Alternative synthetic routes involving palladium catalysis and Mitsunobu coupling provide complementary strategies for modifying phenolic hydroxyl groups and introducing side chains with high selectivity and ease of purification.
The combination of these methods allows for scalable, high-yield preparation of Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone with good control over stereochemistry and purity.
This comprehensive synthesis strategy is supported by peer-reviewed literature and patent disclosures, ensuring professional and authoritative guidance for researchers aiming to prepare this compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a phenyl ketone derivative.
Reduction: Formation of a cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanol.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxyethyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to four analogs (Table 1), highlighting substituent effects and physicochemical properties.
Table 1: Key Properties of Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone and Analogs
Substituent-Driven Property Differences
Polarity and Solubility
- Original Compound: The hydroxyl (-OH) and 2-methoxyethyl (-OCH2CH2OCH3) groups increase polarity and water solubility compared to non-substituted analogs like cyclopropyl(phenyl)methanone. Hydrogen bonding from -OH may enhance crystallinity .
- Imidazole Analog: The hydrochloride salt and imidazole group (pKa ~7) in Cyclopropyl[4-(3-imidazol-5-ylpropoxy)phenyl]methanone hydrochloride confer ionic character, significantly boosting aqueous solubility .
- Amino-Chloro Analog: The amino (-NH2) group in (2-Amino-5-chlorophenyl)cyclohexylmethanone introduces basicity, while the chloro (-Cl) substituent increases lipophilicity, favoring membrane permeability .
Reactivity and Stability
- Cyclopropyl vs. Cyclohexyl: The cyclopropyl group’s ring strain increases ketone reactivity toward nucleophiles compared to the more stable cyclohexyl group in (2-Amino-5-chlorophenyl)cyclohexylmethanone .
- Ether vs. Halogen Substituents: The 2-methoxyethyl group in the original compound is less electrophilic than the chloro substituent in the amino-chloro analog, reducing susceptibility to nucleophilic aromatic substitution .
Biological Activity
Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group, a hydroxy group at the 2-position, and a methoxyethyl substituent on the phenyl ring. These structural components suggest potential interactions with biological targets due to the ability of the hydroxy group to form hydrogen bonds and the cyclopropyl moiety influencing lipophilicity.
The biological activity of this compound is believed to involve several mechanisms:
- Interaction with Enzymes : The hydroxy group can interact with active sites of enzymes, potentially modulating their activity.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to inflammation and cancer.
- Membrane Permeability : The cyclopropyl and methoxyethyl groups may enhance membrane permeability, facilitating cellular uptake.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, analogs have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated cells, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The compound's structural features suggest it may possess anticancer properties. Studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines. For example, derivatives have shown IC50 values in the nanomolar range against specific cancer targets .
Case Studies and Research Findings
- Inhibition of Nitric Oxide Synthase : A study investigated the anti-inflammatory effects of related compounds on BV-2 cells and RAW264.7 cells. Results indicated significant inhibition of nitric oxide production and reduction in TNF-α secretion, highlighting the potential for therapeutic use in inflammatory conditions .
- Cell Proliferation Assays : In vitro assays demonstrated that certain derivatives exhibited antiproliferative activity against lung cancer cell lines, with selectivity for mutant versus wild-type EGFR. This suggests a promising avenue for further development of anticancer agents based on this scaffold .
- Molecular Docking Studies : Computational studies have shown that the compound can form stable interactions with key biological targets involved in inflammation and cancer pathways, supporting its potential as a lead compound for drug development .
Data Tables
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing Cyclopropyl(2-hydroxy-5-(2-methoxyethyl)phenyl)methanone?
The compound is typically synthesized via in situ cyclopropanation , a one-pot method using diazomethane or diiodomethane with strong bases (e.g., NaH or KOtBu) to cyclopropanate a phenyl ketone precursor. Continuous flow synthesis is also used industrially to enhance scalability and yield by optimizing reaction parameters like temperature and reagent stoichiometry .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
Key methods include:
Q. What are the primary applications of this compound in medicinal chemistry?
Cyclopropyl methanones are explored as intermediates in drug discovery, particularly for targeting serotonin receptors (e.g., 5-HT2C/5-HT2B modulation) due to their structural rigidity and potential allosteric effects .
Advanced Research Questions
Q. How do cyclopropanation reagents influence the stereochemical outcome and yield of this compound?
- Diazomethane generates cyclopropanes via carbene insertion but requires careful handling due to explosivity.
- Diiodomethane with Zn/Cu offers safer alternatives but may produce stereoisomeric mixtures. Advanced studies compare these reagents using kinetic control (low-temperature reactions) or chiral catalysts to enhance enantioselectivity. Contradictions in reported yields often stem from by-product formation (e.g., ring-opened derivatives), which can be minimized via purification strategies like HPLC .
Q. What mechanistic insights explain the compound’s biological activity discrepancies across studies?
- Substituent positioning : The 2-hydroxy and 2-methoxyethyl groups may sterically hinder receptor binding in some assays, reducing observed activity.
- Allosteric modulation : Evidence from related compounds suggests cyclopropyl groups induce conformational changes in 5-HT2C receptors, but conflicting data may arise from differences in assay conditions (e.g., cell lines vs. in vivo models) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Docking studies predict interactions with 5-HT2C receptor pockets, highlighting the importance of the cyclopropyl group for binding affinity.
- QSAR models correlate logP values (influenced by the 2-methoxyethyl group) with improved blood-brain barrier penetration. Contradictions in solubility data may arise from crystallinity variations, requiring experimental validation via DSC or PXRD .
Methodological Considerations
Q. What strategies mitigate by-products during large-scale synthesis?
- Continuous flow reactors reduce side reactions (e.g., over-cyclopropanation) by ensuring precise mixing and temperature control.
- In-line purification (e.g., scavenger resins) removes unreacted precursors. Industrial protocols often prioritize diiodomethane over diazomethane for safety and scalability .
Q. How should researchers address discrepancies in biological activity data?
- Dose-response re-evaluation : Test a broader concentration range to account for non-linear effects.
- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP measurement) to confirm target engagement.
- Metabolite profiling : Hydroxyl or methoxyethyl groups may undergo phase I/II metabolism, altering activity in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
